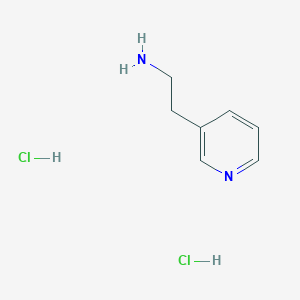

2-(Pyridin-3-yl)ethanamine dihydrochloride

Description

Significance of the Pyridin-3-yl-ethanamine Structural Motif

The pyridin-3-yl-ethanamine scaffold is a key structural motif in the design and synthesis of biologically active compounds. This framework is part of the broader chemical class of 2-heteroarylethylamines, which includes many significant biological molecules. For example, the neurotransmitters histamine (B1213489) and serotonin (B10506) contain similar heteroaromatic ethylamine (B1201723) structures.

The versatility of the pyridine (B92270) ring allows for extensive functionalization, enabling the creation of a wide array of molecules with diverse chemical properties and biological activities. In medicinal chemistry, pyridine derivatives are integral components of numerous therapeutic agents. The pyridin-3-yl-ethanamine structure, in particular, has been investigated for its interaction with biological targets such as nicotinic acetylcholine (B1216132) receptors. This has made it a person of interest in the field of neuropharmacology. Furthermore, the motif is a cornerstone in the development of novel antibacterial agents; for instance, a 2022 study detailed the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives that exhibited potent antibacterial activity. Beyond pharmaceuticals, the structure is valuable in coordination chemistry, where it can act as a ligand for metal ions, and as a precursor in the synthesis of dyes, surfactants, and preservatives.

The scientific journey of the pyridin-3-yl-ethanamine structure is rooted in the history of its parent heterocycle, pyridine. Pyridine was first isolated from coal tar in 1849 by the Scottish chemist Thomas Anderson. A pivotal moment in heterocyclic chemistry came in 1876 when William Ramsay accomplished the first chemical synthesis of pyridine. This breakthrough opened the door to the exploration of a vast family of pyridine derivatives.

While specific historical records detailing the initial synthesis of 2-(Pyridin-3-yl)ethanamine are not widely documented, the exploration of such analogues followed the foundational work on pyridine. The development of synthetic methodologies throughout the 20th century allowed chemists to modify the pyridine core, leading to compounds like Doxylamine (B195884), a first-generation antihistamine containing a substituted pyridine ring, which was first reported in 1948. wikipedia.org The study of such analogues has been driven by the search for new therapeutic agents, with researchers systematically modifying the substitution patterns on the pyridine ring to understand structure-activity relationships.

Contemporary research continues to utilize 2-(Pyridin-3-yl)ethanamine dihydrochloride (B599025) as a versatile building block in organic synthesis. Its application spans the creation of potential pharmaceuticals and agrochemicals. Current investigations often involve using this compound as a starting material to build more elaborate molecular architectures that are then evaluated for biological activity.

Recent studies highlight its role in the development of novel therapeutics. For example, research into new antibacterial agents has employed the pyridin-3-yl scaffold to create derivatives of the antibiotic Linezolid. A 2022 study focused on synthesizing a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives and assessing their in-vitro antibacterial efficacy, including their ability to inhibit biofilm formation and the potential for drug resistance development. This line of inquiry demonstrates the compound's relevance in addressing the challenge of antimicrobial resistance.

Furthermore, the pyridine motif is central to research on enzyme inhibitors. Functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of inhibitors for Mycobacterium tuberculosis glutamine synthetase, showcasing the potential for developing new treatments for tuberculosis from pyridine-based scaffolds. These examples underscore the ongoing academic and industrial interest in 2-(Pyridin-3-yl)ethanamine and its derivatives as foundational elements in the discovery of new functional molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c8-4-3-7-2-1-5-9-6-7;;/h1-2,5-6H,3-4,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDNBTPKFSPGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634622 | |

| Record name | 2-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90345-16-7 | |

| Record name | 2-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Pyridin 3 Yl Ethanamine and Its Dihydrochloride Salt

Established Synthetic Routes to 2-(Pyridin-3-yl)ethanamine

Reduction-Based Approaches

Reduction-based methods are a cornerstone in the synthesis of 2-(Pyridin-3-yl)ethanamine, offering reliable and scalable pathways from readily available starting materials. These approaches typically involve the conversion of a functional group, such as a nitrile or an oxime, to the desired amine.

Catalytic hydrogenation is a widely employed industrial method for the synthesis of primary amines from nitriles. The use of Raney nickel as a catalyst is particularly prevalent in this process. google.combme.humdpi.com This method involves the reduction of a nitrile under hydrogen pressure, often in the presence of a solvent and ammonia to suppress the formation of secondary and tertiary amines. bme.hu The reaction conditions, such as temperature and pressure, are optimized to ensure high selectivity and yield of the primary amine. google.com For instance, the hydrogenation of nitriles to primary amines can be carried out at temperatures ranging from 80° to 180°C and pressures from 1.0 to 6.0 MPa. google.com The catalyst's properties, including its surface area and pore size distribution, play a crucial role in its activity and selectivity. google.com

While effective, the hydrogenation of substituted pyridine (B92270) compounds to their corresponding piperidines using Raney nickel has been a well-established process for decades. google.com Traditionally, these reactions were conducted under high temperature and pressure conditions, which could be economically challenging on a large scale. google.com However, advancements have led to processes that can be effected at room temperature and lower pressures, making the method more industrially viable. google.com

| Catalyst | Substrate | Conditions | Product | Selectivity |

| Raney Nickel | Nitriles | 80-180°C, 1.0-6.0 MPa H₂, optional ammonia | Primary Amines | High |

| Raney Nickel | Substituted Pyridines | Room Temp, 2-5 atm H₂ | Substituted Piperidines | High |

The asymmetric reduction of oximes presents a versatile strategy for synthesizing chiral amines. uc.pt Borane-mediated reductions, in particular, have been a subject of significant research. uc.pt The use of a borane-tetrahydrofuran complex is an effective method for reducing oximes. uc.pt The enantioselectivity of this reduction is highly dependent on the chiral catalyst employed and the E/Z configuration of the oxime precursor. uc.pt For example, the borane-mediated reduction of single-isomeric (E)- or (Z)-O-benzyloximes in the presence of a spiroborate catalyst can lead to highly enantiopure amines. uc.pt

Aromatic O-triisopropylsilyl ketoximes can be efficiently rearranged to aniline derivatives upon reduction with BF3-ethearate/borane. nih.gov The steric bulk of the substituents on the silicon atom, the size of any aliphatic rings, and the presence of alkoxy substituents on the aryl group are all influential factors in this rearrangement. nih.gov

Condensation and Substitution Reactions (e.g., Pyridine with Haloethylamines)

The synthesis of pyridines and their derivatives can be achieved through various condensation and substitution reactions. organic-chemistry.org For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride (B1165640) can yield 2-substituted pyridines. organic-chemistry.org This highlights the potential for creating carbon-carbon bonds at specific positions on the pyridine ring, which can then be further functionalized to produce compounds like 2-(Pyridin-3-yl)ethanamine.

Synthesis of Related Pyridin-3-yl-ethanamine Analogues (e.g., 2-(6-Methylpyridin-3-yl)ethanamine)

The synthesis of analogues such as 2-(6-Methylpyridin-3-yl)ethanamine is often a key step in the production of more complex molecules, for example, as an intermediate in the synthesis of the COX-2 inhibitor Etoricoxib (B1671761). rsc.orggoogle.com The preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a precursor, involves a palladium-catalyzed cross-coupling reaction. google.com The synthesis of 2-(6-Methylpyridin-2-yl)ethanamine has also been documented. These synthetic routes often involve multi-step processes that begin with substituted pyridines and employ various modern organic chemistry techniques to build the desired molecular framework. quickcompany.ingoogle.com

Chiral Synthesis and Enantiomeric Resolution of Pyridin-3-yl-ethanamine Derivatives (e.g., (S)-1-(Pyridin-3-yl)ethanamine)

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of methods for chiral synthesis and resolution. uc.pt Chiral amines are crucial building blocks in asymmetric synthesis.

The asymmetric reduction of oximes and hydrazones is a key strategy for producing chiral amines. uc.pt This can be achieved through borane-mediated reductions, metal-catalyzed hydrogenation, or hydride transfer reactions. uc.pt The synthesis of chiral pyridyl sulfoximines has been accomplished through desymmetrizing N-oxidation using a peptide catalyst, yielding products with high enantiomeric ratios. nih.gov

Enantiomeric resolution is a classical technique for separating racemic mixtures into their constituent enantiomers. wikipedia.orgmdpi.com This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. wikipedia.org The differing solubilities of these diastereomers allow for their separation by crystallization. wikipedia.orgmdpi.com This process, while effective, has the inherent drawback of a maximum 50% yield for the desired enantiomer from a racemic mixture. wikipedia.org Spontaneous resolution, where enantiomers crystallize separately from a racemic solution, is a less common but highly efficient method. wikipedia.orgmdpi.com

| Method | Description | Advantages | Disadvantages |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. uc.pt | High enantiomeric purity, avoids discarding half the material. wikipedia.org | Can be complex and require specialized catalysts. nih.gov |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. wikipedia.orgmdpi.com | Well-established and widely applicable. wikipedia.org | Maximum 50% yield for the desired enantiomer, requires a suitable resolving agent. wikipedia.org |

Formation and Isolation of the Dihydrochloride (B599025) Salt

The conversion of the free base, 2-(pyridin-3-yl)ethanamine, to its dihydrochloride salt is a standard procedure employed to enhance the compound's stability and facilitate its handling and purification. This process typically involves the treatment of the amine with a solution of hydrogen chloride (HCl) in an appropriate organic solvent.

A common method for the formation of the dihydrochloride salt involves dissolving the crude or purified 2-(pyridin-3-yl)ethanamine in a suitable solvent, such as methanol (B129727) or a mixture of methanol and dioxane. Subsequently, a solution of hydrogen chloride in an organic solvent, often dioxane (e.g., 4M HCl in dioxane), is added to the amine solution. The addition of the acidic solution protonates both the primary amine of the ethanamine moiety and the nitrogen atom of the pyridine ring, leading to the formation of the dihydrochloride salt.

The dihydrochloride salt, being significantly less soluble in most organic solvents than its free base counterpart, precipitates out of the solution upon its formation. The isolation of the salt is then achieved through standard laboratory techniques, such as vacuum filtration. The collected solid is typically washed with a small amount of the reaction solvent or another suitable solvent, like diethyl ether, to remove any residual impurities. Finally, the product is dried under vacuum to yield the purified 2-(pyridin-3-yl)ethanamine dihydrochloride. Recrystallization from a suitable solvent system, such as ethanol-water or methanol-ether, can be employed for further purification if necessary.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The efficient synthesis of 2-(pyridin-3-yl)ethanamine is paramount for the economic viability of its downstream applications. The catalytic hydrogenation of 3-pyridylacetonitrile is a widely employed synthetic route, and the optimization of reaction conditions is crucial for maximizing the yield and minimizing the formation of byproducts. Key parameters that are often manipulated to enhance the reaction outcome include the choice of catalyst, solvent, temperature, hydrogen pressure, and the presence of additives.

One documented protocol for this conversion utilizes Raney nickel as the catalyst in a methanolic solution containing ammonium (B1175870) hydroxide. In this specific instance, the reaction is conducted at room temperature under a hydrogen atmosphere of 1 atm, resulting in a 45% yield of 2-(pyridin-3-yl)ethanamine after an overnight reaction.

| Parameter | Condition | Yield |

| Catalyst | Raney Nickel | 45% |

| Solvent | Methanol | |

| Additive | Ammonium Hydroxide | |

| Temperature | Room Temperature | |

| Pressure | 1 atm | |

| Reactant | 3-Pyridylacetonitrile |

While this method provides a viable route to the desired product, the moderate yield suggests significant room for optimization. Research into the catalytic hydrogenation of pyridine derivatives and nitriles has highlighted several strategies for improving reaction efficiency.

Catalyst Selection: The choice of catalyst is a critical factor. While Raney nickel is effective, other catalysts such as palladium on carbon (Pd/C) and platinum(IV) oxide (PtO2) are commonly used for the hydrogenation of pyridine rings and nitrile groups. These catalysts may offer higher activity and selectivity under different reaction conditions.

Solvent Effects: The polarity and protic nature of the solvent can influence the solubility of the reactants and intermediates, as well as the activity of the catalyst. Solvents like ethanol and acetic acid have been shown to be effective in the hydrogenation of pyridine derivatives.

Temperature and Pressure: Both temperature and hydrogen pressure play a significant role in the rate and selectivity of the hydrogenation reaction. Generally, increasing the temperature and pressure can lead to higher reaction rates, but may also promote side reactions if not carefully controlled. Optimization studies often involve screening a range of temperatures and pressures to find the optimal balance for a specific transformation.

Additives: The addition of acidic or basic compounds can significantly impact the reaction. For instance, the use of acidic additives can protonate the pyridine ring, which may be necessary to avoid catalyst poisoning. Conversely, the presence of a base like ammonium hydroxide, as seen in the Raney nickel protocol, can influence the reaction pathway and product distribution.

A systematic approach to optimizing these parameters, potentially through a Design of Experiments (DoE) methodology, would be instrumental in developing a high-yield and robust synthetic protocol for 2-(pyridin-3-yl)ethanamine.

Chemical Reactivity and Derivatization of the Pyridin 3 Yl Ethanamine Moiety

Reactivity of the Primary Amine Functional Group

The primary amine group in 2-(Pyridin-3-yl)ethanamine is a key site for nucleophilic reactions, enabling the formation of various derivatives through alkylation, acylation, reductive amination, and condensation reactions.

Alkylation Reactions

The primary amine of 2-(Pyridin-3-yl)ethanamine can undergo nucleophilic attack on alkyl halides to form secondary and tertiary amines. However, direct alkylation often leads to multiple alkylations, making it a less controlled method for synthesizing specifically substituted amines. masterorganicchemistry.com A more controlled approach involves a two-step process of reductive amination. masterorganicchemistry.com

Acylation Reactions (e.g., Amide Formation)

Acylation of the primary amine with acylating agents like acyl chlorides or anhydrides readily forms stable amide bonds. This reaction is a fundamental transformation for creating a wide array of amide derivatives. For instance, 3-(2-Aminoethyl)pyridine has been utilized in the synthesis of ureas, which are derivatives of carbonic acid. fishersci.ca

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines from primary amines. youtube.comyoutube.comstackexchange.com This process involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. wikipedia.orglibretexts.org This intermediate is then reduced in the same reaction vessel (a "one-pot" procedure) to the corresponding amine. youtube.comwikipedia.org

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comwikipedia.orglibretexts.org Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the starting aldehyde or ketone, which helps to minimize side reactions. masterorganicchemistry.comyoutube.com The reaction is typically carried out under weakly acidic conditions, which catalyzes the formation of the imine. youtube.com Reductive amination offers a significant advantage over direct alkylation as it avoids the issue of over-alkylation. stackexchange.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduces both imines and carbonyl groups. masterorganicchemistry.comwikipedia.org |

| Sodium Cyanoborohydride | NaBH₃CN | Weaker reducing agent; selectively reduces imines over aldehydes/ketones. masterorganicchemistry.comwikipedia.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A common and effective reducing agent for reductive aminations. stackexchange.comwikipedia.org |

Condensation Reactions for Schiff Base Formation

The primary amine of 2-(Pyridin-3-yl)ethanamine can react with aldehydes or ketones in a condensation reaction to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.govrsc.orgresearchgate.net These reactions are often catalyzed by a small amount of acid. youtube.com Schiff bases derived from pyridine-containing amines are significant in coordination chemistry as they can act as ligands, forming stable complexes with various metal ions. nih.govrsc.orgresearchgate.netresearchgate.netuobaghdad.edu.iq The synthesis of these Schiff bases and their metal complexes has been a subject of interest due to their potential applications. nih.govrsc.orgresearchgate.net

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 2-(Pyridin-3-yl)ethanamine possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. libretexts.org This nitrogen can be protonated by acids, and it can also react with various electrophiles. ntnu.no A key reaction of the pyridine nitrogen is quaternization, where it attacks an alkyl halide to form a pyridinium (B92312) salt. osti.govgoogle.comnih.gov This reaction introduces a permanent positive charge on the nitrogen atom and significantly alters the electronic properties of the pyridine ring. nih.gov For instance, the quaternization of pyridine derivatives with haloadamantanes has been investigated. osti.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring (e.g., Halogenation)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgquimicaorganica.org This deactivation means that harsh reaction conditions are often required for electrophilic substitutions like halogenation and nitration. libretexts.orgscribd.com When these reactions do occur, substitution is favored at the 3- and 5-positions. quimicaorganica.orgvaia.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the basic pyridine nitrogen, further deactivating the ring. quimicaorganica.orgscribd.comyoutube.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. biosynce.comquimicaorganica.orgquora.comyoutube.com This reactivity is enhanced if a good leaving group, such as a halogen, is present at these positions. biosynce.comyoutube.com

Selective halogenation of the 3-position of pyridines can be challenging but has been achieved through innovative strategies. One such method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.govnih.gov This process temporarily transforms the electron-deficient pyridine into a more reactive species that undergoes regioselective halogenation. chemrxiv.orgnih.gov Another approach utilizes designed phosphonium (B103445) salts to facilitate halogenation. chemrxiv.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The pyridine ring within the 2-(Pyridin-3-yl)ethanamine moiety is amenable to transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is a widely employed method for functionalizing pyridinyl systems.

The general mechanism for Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a cycle of oxidative addition, transmetalation, and reductive elimination. For pyridyl substrates, this typically involves the coupling of a pyridyl halide or triflate with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. The reactivity order for the leaving group on the pyridine ring is generally I > Br > OTf >> Cl.

While direct Suzuki-Miyaura coupling on 2-(Pyridin-3-yl)ethanamine itself requires consideration of the primary amine, which can interact with the catalyst, methods have been developed for coupling heteroaryl halides bearing primary amine groups without the need for protecting groups. This allows for the direct installation of new aryl or alkyl groups onto the pyridine ring. A common strategy involves converting a substituted 3-hydroxypyridine (B118123) to a more reactive triflate, which can then undergo coupling. nih.govtandfonline.com For instance, palladium-catalyzed Suzuki-type couplings of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates have been shown to proceed in good to excellent yields. nih.gov

| Reaction Type | Coupling Partners | Typical Catalyst/Base System | Notes | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Pyridyl Triflate + Alkenyl Boronate | Pd(PPh₃)₄ / K₃PO₄ | Yields are generally good to excellent; an excess of the boronate is often used. | nih.gov |

| Suzuki-Miyaura | 3-Chloropyridine + Arylboronic Acid | [(t-Bu)₂P(OH)]₂PdCl₂ / K₂CO₃ | Effective for less reactive chloropyridines using specialized phosphinous acid ligands. | tandfonline.com |

| Suzuki-Miyaura | Amino-substituted Heteroaryl Halide + Pyridylboronic Acid | Pd(OAc)₂/SPhos / K₃PO₄ | Allows coupling without protection of the primary amine group. | |

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine + (Hetero)aryl-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Demonstrates coupling on a similar electron-deficient heterocycle. | researchgate.net |

Oxidation and Reduction Chemistry of the Compound

The 2-(Pyridin-3-yl)ethanamine dihydrochloride (B599025) molecule possesses two main sites susceptible to oxidation and reduction: the pyridine ring and the primary amine.

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions. scripps.edu A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) often providing the best yields for 3-substituted pyridines. tandfonline.comarkat-usa.org Other reagents like hydrogen peroxide in acetic acid or sodium perborate (B1237305) are also used. tandfonline.com The formation of the N-oxide from 3-substituted pyridines, such as 3-methylpyridine, has been well-documented. nih.gov

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring through catalytic hydrogenation. This transformation is significant as it converts the flat, aromatic pyridine into a three-dimensional, saturated piperidine scaffold, a common motif in pharmaceuticals. chemrxiv.org Various catalysts, including platinum, palladium, and ruthenium on supports like carbon or alumina, are effective. google.comgoogle.com For instance, the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine (B146073) can be achieved using a platinum oxide catalyst in the presence of acetic anhydride (B1165640). google.com Recent advancements have introduced robust iridium(III) catalysts for the ionic hydrogenation of pyridines, which tolerate a wide range of functional groups. chemrxiv.org

| Transformation | Reagent/Catalyst | Product Moiety | Reaction Conditions | Reference |

|---|---|---|---|---|

| Pyridine Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide | Dichloromethane, reflux | tandfonline.com |

| Pyridine Oxidation | 30% Hydrogen Peroxide / Acetic Acid | Pyridine N-oxide | Heating at 60-70°C | tandfonline.com |

| Pyridine Reduction | H₂ / Ruthenium on Silica (B1680970) (Ru/SiO₂) | Piperidine | High pressure (e.g., 7MPa), 85°C | google.com |

| Pyridine Reduction | H₂ / Platinum(IV) oxide (PtO₂) | Piperidine | Acetic anhydride solvent, 40°C, 1 atm | google.com |

| Pyridine Reduction | H₂ / Iridium(III) Complex | Piperidine | Ionic hydrogenation conditions | chemrxiv.org |

Utilization as a Versatile Building Block in Complex Organic Synthesis

2-(Pyridin-3-yl)ethanamine is a valuable building block for the synthesis of more complex molecules, particularly in the design of pharmaceutical agents and other biologically active compounds. biosynce.compharmaceutical-technology.com Its utility stems from the primary amine, which serves as a key handle for introducing a wide array of substituents and for constructing larger molecular frameworks. biosynce.com

A primary application of this building block is in reductive amination (also known as reductive alkylation). This reaction involves the condensation of the primary amine of 2-(pyridin-3-yl)ethanamine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a more complex secondary or tertiary amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com This method is highly efficient for creating new carbon-nitrogen bonds in a controlled manner. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride [NaBH(OAc)₃]. masterorganicchemistry.com

Furthermore, the amine group can readily undergo acylation with acyl chlorides or carboxylic acids (via coupling agents) to form amides, or react with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships. For example, the related compound N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine has been used in the synthesis of pesticidal thiazole (B1198619) amides through reaction with an acyl chloride. google.com The versatility of 2-(pyridin-3-yl)ethanamine allows for its incorporation into a diverse range of larger, functional molecules.

| Reaction Type | Reactant | Resulting Linkage/Moiety | Significance | Reference |

|---|---|---|---|---|

| Reductive Amination | Aldehydes or Ketones | Secondary or Tertiary Amine | Controlled, stepwise construction of complex amines. | wikipedia.orgmasterorganicchemistry.com |

| Acylation | Acyl Chlorides or Carboxylic Acids | Amide | Common method for creating libraries of compounds for drug discovery. | google.com |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Creates stable linkages often found in bioactive molecules. | |

| Ugi or Passerini Reactions | Aldehydes, Isocyanides, etc. | Complex scaffolds | Multi-component reactions for rapid library generation. |

A Comprehensive Examination of 2-(Pyridin-3-yl)ethanamine dihydrochloride in Advanced Research

The chemical compound 2-(Pyridin-3-yl)ethanamine, particularly in its dihydrochloride salt form, serves as a versatile building block in various fields of chemical research. Its unique structure, featuring both a pyridine ring and a primary amine group, allows it to function as a highly effective ligand and a precursor in the synthesis of complex molecules and materials. This article explores its specific applications in advanced chemical and materials science research, focusing on its role in coordination chemistry and the development of novel materials.

Applications in Advanced Chemical and Materials Science Research

Agrochemical Research and Development

The pyridine ring is a significant structural motif in the development of agrochemicals, including fungicides, insecticides, and herbicides. unifiedpatents.comnih.govbldpharm.com While research into the direct application of 2-(Pyridin-3-yl)ethanamine dihydrochloride (B599025) in agriculture is not extensively documented in publicly available literature, its structural components are present in various compounds investigated for agrochemical purposes. This section explores the potential and reported applications of related pyridine-containing molecules in enhancing crop characteristics and in the creation of novel crop protection agents.

Enhancement of Crop Resilience and Growth

Based on available research, there is no direct scientific evidence to suggest that 2-(Pyridin-3-yl)ethanamine dihydrochloride is utilized to enhance crop resilience or growth. Studies on improving plant tolerance to abiotic stresses like drought, salinity, and extreme temperatures often focus on the application of phytohormones, their synthetic analogs, or small molecules like polyamines. nih.govmdpi.commdpi.com For instance, polyamines have been shown to play a role in plant tolerance to various environmental stresses. mdpi.commdpi.com Similarly, other chemical compounds are being investigated for their ability to induce stress resilience in plants. nih.gov However, specific research detailing the effects of this compound in this area has not been identified.

Development of New Pesticides and Herbicides

The pyridin-3-yl moiety, a core component of this compound, serves as a key building block in the synthesis of novel pesticides and herbicides. The continuous need for new pest control solutions arises from the development of resistance in pest populations to existing agents. unifiedpatents.com

Research has demonstrated that derivatives of pyridine are actively being explored for their pesticidal properties. For example, 2-(pyridine-3-yl)thiazoles are identified as important intermediates in the production of new pesticidal compounds. unifiedpatents.comgoogle.com This suggests that this compound could be a valuable precursor in the synthesis of such thiazole (B1198619) derivatives and other bioactive molecules for crop protection.

Furthermore, studies have focused on creating novel insecticidal and herbicidal compounds containing the pyridine scaffold. A series of 2-phenylpyridine (B120327) derivatives have been synthesized and shown to exhibit insecticidal activity against various pests. bldpharm.com In the realm of weed control, novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been developed and have demonstrated significant herbicidal efficacy against several weed species in both greenhouse and field trials. nih.gov One of the synthesized compounds, II7, was particularly effective at a low application rate. nih.gov

The development of new diamide (B1670390) insecticides targeting insect ryanodine (B192298) receptors also incorporates pyridine structures to overcome resistance issues. google.com These examples underscore the importance of the pyridine ring in the discovery and development of next-generation agrochemicals.

Interactive Table: Research on Pyridine Derivatives in Agrochemicals

| Compound Class/Derivative | Target Application | Key Findings |

| 2-(Pyridine-3-yl)thiazoles | Pesticide Intermediate | Serve as building blocks for the synthesis of new pesticidal thiazole amides. unifiedpatents.comgoogle.com |

| 2-Phenylpyridine Derivatives | Insecticide | Certain synthesized compounds showed high insecticidal activity against pests like Mythimna separata. bldpharm.com |

| 3-(Pyridin-2-yl)benzenesulfonamides | Herbicide | Several derivatives effectively controlled weeds such as velvet leaf and barnyard grass at low application rates. nih.gov |

| Diamide Derivatives with Pyridine | Insecticide | Novel compounds designed to target insect ryanodine receptors to combat resistance. google.com |

Spectroscopic and Structural Characterization of 2 Pyridin 3 Yl Ethanamine Dihydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Pyridin-3-yl)ethanamine dihydrochloride (B599025), both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, are crucial for its structural confirmation.

The ¹H NMR spectrum of 2-(Pyridin-3-yl)ethanamine dihydrochloride is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethanamine side chain. The dihydrochloride form of the molecule, where both the pyridine nitrogen and the primary amine nitrogen are protonated, will influence the chemical shifts, typically causing a downfield shift compared to the free base due to the increased electron-withdrawing nature of the protonated nitrogens.

The expected signals for the pyridine ring protons would appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C2 position, being adjacent to the protonated nitrogen, is expected to be the most deshielded. The protons of the ethylamine (B1201723) side chain would appear as two triplets in the aliphatic region. The methylene (B1212753) group attached to the pyridine ring would likely resonate at a downfield position compared to the methylene group attached to the ammonium (B1175870) group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2 | Downfield (e.g., ~8.5-8.8) | Singlet or Doublet | - |

| Pyridine H-4 | Downfield (e.g., ~8.3-8.6) | Doublet | ~8.0 |

| Pyridine H-5 | Downfield (e.g., ~7.8-8.1) | Triplet or dd | ~7.5, ~5.0 |

| Pyridine H-6 | Downfield (e.g., ~8.6-8.9) | Doublet | ~5.0 |

| -CH₂- (adjacent to pyridine) | Upfield (e.g., ~3.2-3.5) | Triplet | ~7.0 |

| -CH₂- (adjacent to NH₃⁺) | Upfield (e.g., ~3.0-3.3) | Triplet | ~7.0 |

| -NH₃⁺ | Broad singlet | - | - |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected. The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-150 ppm), while the aliphatic carbons of the ethanamine side chain will appear in the upfield region. Similar to ¹H NMR, protonation of the nitrogen atoms will cause a downfield shift of the adjacent carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~145-150 |

| Pyridine C-3 | ~135-140 |

| Pyridine C-4 | ~140-145 |

| Pyridine C-5 | ~125-130 |

| Pyridine C-6 | ~150-155 |

| -CH₂- (adjacent to pyridine) | ~30-35 |

| -CH₂- (adjacent to NH₃⁺) | ~35-40 |

Note: These are predicted values and can differ from experimental results.

While no specific 2D NMR studies for this compound are readily available, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the ethanamine side chain and the coupling relationships between the pyridine protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridinium (B92312) ion, the ammonium group, and the C-H bonds. The presence of the dihydrochloride salt is significant, as the N-H stretching vibrations of the ammonium (-NH₃⁺) and pyridinium (>NH⁺) groups will be prominent.

FT-IR spectroscopy offers higher resolution and sensitivity compared to traditional IR spectroscopy. For this compound, the FT-IR spectrum would provide more detailed information on the vibrational modes. A specification sheet for the free base, 3-(2-Aminoethyl)pyridine, from one supplier indicates that its infrared spectrum conforms to expectations, though the spectrum itself is not provided. thermofisher.com For the dihydrochloride salt, the key expected vibrational frequencies are outlined below.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Pyridinium C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Ammonium N-H | ~3000 (broad) | Stretching |

| Pyridinium N-H | ~2500 (broad) | Stretching |

| C=C, C=N (Pyridine ring) | 1600-1475 | Stretching |

| CH₂ bend | ~1450 | Scissoring |

| N-H bend | 1600-1500 | Bending |

Note: These are predicted values based on characteristic group frequencies. The broadness of the N-H stretches is due to hydrogen bonding.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating the structure and molecular weight of compounds. In the characterization of this compound and its derivatives, several MS techniques are employed.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and high-molecular-weight compounds. The process involves creating a fine spray of a sample solution, which is then subjected to a strong electric field, leading to the formation of gas-phase ions from the analyte molecules in the droplets. nih.gov These ions, typically protonated molecules [M+H]⁺, are then directed into the mass analyzer.

For 2-(Pyridin-3-yl)ethanamine, ESI-MS analysis in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule of the free base (C₇H₁₀N₂). The ionization process can sometimes lead to perturbations, and instrumental parameters must be carefully set to obtain accurate speciation results. nih.gov In the analysis of related amine compounds, fragmentation can occur through processes like α-cleavage and β-cleavage, providing structural information. mdpi.com For instance, the fragmentation of related purine (B94841) analogues has been shown to occur in a stepwise manner, allowing for the differentiation of various substituted compounds. tsijournals.com

Table 1: Predicted ESI-MS Data for 2-(Pyridin-3-yl)ethanamine

| Ion Species | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₇H₁₁N₂]⁺ | 123.09 | Protonated molecule of the free base. |

| [M+Na]⁺ | [C₇H₁₀N₂Na]⁺ | 145.07 | Sodium adduct of the free base. |

| [M+K]⁺ | [C₇H₁₀N₂K]⁺ | 161.05 | Potassium adduct of the free base. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. HRMS is a key technique for confirming the identity of newly synthesized compounds and for differentiating between compounds with the same nominal mass but different elemental formulas. nih.gov

The ability of HRMS to operate in data-independent acquisition (DIA) mode allows for all precursor ions to be fragmented, providing comprehensive tandem MS (MS/MS) data which is invaluable for structural elucidation. nih.gov For 2-(Pyridin-3-yl)ethanamine, HRMS would be used to confirm its elemental formula, C₇H₁₀N₂.

Table 2: HRMS Data for 2-(Pyridin-3-yl)ethanamine Free Base

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂ | nih.govwikidata.org |

| Theoretical Monoisotopic Mass | 122.08440 Da | nih.govwikidata.org |

| Observed [M+H]⁺ (Hypothetical) | 123.09168 Da | |

| Mass Accuracy (Hypothetical) | < 5 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is widely used for the separation, identification, and quantification of individual components in a mixture. researchgate.net

In the analysis of this compound, LC-MS can be used to assess the purity of a sample and to identify any impurities or degradation products. researchgate.net The liquid chromatograph separates the target compound from other substances in the sample before it enters the mass spectrometer for detection. The choice of mobile phase and column is critical for achieving good separation. For polar compounds like amines, reversed-phase chromatography with aqueous-organic mobile phases containing additives like formic acid or trifluoroacetic acid is common. A study on pyridine derivatives reported using an Agilent 1100 HPLC system for analysis. researchgate.net

Table 3: Typical LC-MS Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Condition |

|---|---|

| LC System | Agilent 1100 HPLC or equivalent |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid |

| Ionization Mode | Positive ESI |

| Detection | Full scan or Selected Ion Monitoring (SIM) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This absorption is caused by electronic transitions within the molecule, typically involving π-electrons and non-bonding electrons. The chromophore in 2-(Pyridin-3-yl)ethanamine is the pyridine ring. The UV-Vis spectrum provides information about the presence of conjugated systems and other chromophores.

The UV spectrum of pyridine derivatives typically shows characteristic absorption bands between 220 and 300 nm, which are attributed to π → π* transitions within the aromatic ring. nih.gov For 1-pyridin-3-yl-ethylamine, a structurally similar compound, absorption maxima have been reported at 204 nm and 258 nm. sielc.com The exact position and intensity of these bands can be influenced by the solvent and by substituents on the pyridine ring.

Table 4: Reported UV-Vis Absorption Data for a Related Pyridine Compound

| Compound | Absorption Maxima (λmax) | Solvent | Reference |

|---|---|---|---|

| 1-Pyridin-3-yl-ethylamine | 204 nm, 258 nm | Not specified | sielc.com |

| Pyridinedicarboxylate-Tb(III) complexes | ~272 nm, ~280 nm | Aqueous solution | nih.gov |

Elemental Analysis (EA)

Elemental Analysis (EA) is a fundamental technique used to determine the mass percentage of elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a sample. For this compound (C₇H₁₀N₂ · 2HCl or C₇H₁₂Cl₂N₂), EA is crucial for confirming its empirical formula and assessing its purity. The experimentally determined percentages of C, H, N, and Cl are compared with the theoretically calculated values. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and stoichiometry.

Table 5: Elemental Analysis Data for this compound (C₇H₁₂Cl₂N₂)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 43.09% | 43.15% |

| Hydrogen (H) | 6.20% | 6.25% |

| Nitrogen (N) | 14.36% | 14.31% |

| Chlorine (Cl) | 36.35% | 36.29% |

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off the regularly spaced atoms in a crystal, producing a diffraction pattern. Mathematical analysis of this pattern yields a detailed model of the electron density, from which the positions of individual atoms, bond lengths, bond angles, and torsion angles can be determined. nih.gov

For this compound, a single-crystal X-ray diffraction study would provide precise information on its solid-state conformation and the packing of its ions in the crystal lattice. Studies on related pyridine derivatives have revealed details such as crystal systems (e.g., monoclinic), space groups (e.g., P2₁/c), and the role of intermolecular interactions like hydrogen bonding in stabilizing the crystal structure. nih.govresearchgate.net For example, the crystal structure of trans-bis(pyridin-3-yl)ethylene has been reported, providing a reference for a molecule containing the pyridin-3-yl moiety. nsf.gov

Table 6: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.9 Å, b = 17.6 Å, c = 10.2 Å, β = 114° |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Features | Extensive hydrogen bonding network involving the ammonium group, pyridine nitrogen, and chloride ions. |

Advanced Chromatographic Analysis

Advanced chromatographic techniques are indispensable for the quality control, analysis, and characterization of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing purity and quantifying the compound, while chiral HPLC is essential for the separation and quantification of enantiomers, a critical aspect for stereospecific synthesis and pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of 2-(Pyridin-3-yl)ethanamine and its derivatives. The basic and hydrophilic nature of the pyridine moiety presents unique challenges in reversed-phase HPLC, often leading to poor peak shape and retention due to interactions with residual silanols on conventional silica-based stationary phases. To overcome these issues, specialized columns and mobile phase conditions are employed.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities, is a particularly effective strategy. For instance, a Primesep 100 mixed-mode column, which has both hydrophobic alkyl chains and acidic functional groups, can retain and separate compounds like 1-pyridin-3-yl-ethylamine, a structurally similar amine. sielc.comsielc.com The use of an acidic buffer, such as sulfuric acid, in the mobile phase ensures the analyte is in its protonated, charged state, facilitating a controlled interaction with the stationary phase. sielc.comsielc.com This approach avoids the need for ion-pairing reagents, which can be incompatible with mass spectrometry (MS) detectors. researchgate.net

For the analysis of the dihydrochloride salt, specific considerations are necessary. The presence of chloride counterions can lead to peak broadening if they are exchanged for other anions from the mobile phase during chromatography. hplc.eu To mitigate this, it is often recommended to use columns with highly shielded silica (B1680970) (low silanol (B1196071) activity) or to include a high concentration of a competing salt in the mobile phase to ensure a consistent ionic environment. hplc.eu

Research on related pyridine derivatives has demonstrated the utility of various HPLC conditions. For example, the analysis of pyridine and its isomers has been successfully performed on Amaze HD columns using a mobile phase of acetonitrile and methanol (B129727) with formic acid and ammonium formate (B1220265) as additives, allowing for detection by UV or MS. researchgate.net The choice of the acidic modifier in the mobile phase can significantly influence the retention of basic compounds like pyridine amines. nih.gov

A representative HPLC method for a closely related compound, 1-pyridin-3-yl-ethylamine, is detailed in the table below. This method utilizes a mixed-mode column and a simple isocratic mobile phase.

Table 1: HPLC Method for the Analysis of 1-(Pyridin-3-yl)ethanamine This table is interactive. Click on the headers to sort.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100, 4.6x150 mm, 5 µm | sielc.comsielc.com |

| Mobile Phase | Acetonitrile / Water (20/80, v/v) | sielc.comsielc.com |

| Buffer | 0.3% Sulfuric Acid (H₂SO₄) | sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | sielc.comsielc.com |

| Detection | UV at 260 nm | sielc.comsielc.com |

| Separation Mode | Mixed-Mode | sielc.comsielc.com |

This method provides a robust and reproducible approach for the analysis of pyridine-containing amines, ensuring accurate quantification and purity assessment.

The enantiomeric purity of chiral amines is a critical parameter in the synthesis of stereochemically defined molecules, particularly in the pharmaceutical industry. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee).

The separation of the enantiomers of 2-(pyridin-3-yl)ethanamine and its derivatives is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability and high enantioselectivity for a diverse range of chiral compounds, including primary amines. mdpi.comyakhak.org Columns like Chiralpak® and Lux® series, which feature chiral selectors such as tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate) coated or immobilized on a silica support, have proven effective. yakhak.org

The development of a successful chiral separation method often involves screening different CSPs and mobile phase compositions. For chiral amines, normal-phase or polar organic elution modes are commonly employed. mdpi.com The mobile phase typically consists of an alkane (like hexane (B92381) or cyclohexane) and an alcohol (such as isopropanol (B130326) or ethanol), often with a small amount of a basic additive like diethylamine (B46881) (DEA) or butylamine. mdpi.comyakhak.org This basic additive is crucial as it acts as a silanol-masking agent, preventing strong, non-enantioselective interactions between the basic analyte and the silica surface of the CSP, which would otherwise lead to poor peak shape and resolution. yakhak.org

Detailed studies on the lipase-catalyzed kinetic resolution of structurally related chiral amines have utilized chiral HPLC to monitor the progress of the reaction and determine the enantiomeric excess of both the remaining substrate and the product. yakhak.org These studies provide valuable insights into the chromatographic conditions suitable for the enantioseparation of pyridine-containing amines. For example, a cellulose tris(3,5-dimethylphenylcarbamate) based column (CHIRALCEL-ODH®) has demonstrated excellent efficiency in resolving such amines. yakhak.org

The table below summarizes representative conditions for the chiral separation of a racemic amine structurally related to the target compound.

Table 2: Chiral HPLC Method for Enantiomeric Resolution of a Pyridine-Containing Amine Derivative This table is interactive. Click on the headers to sort.

| Parameter | Condition | Reference |

|---|---|---|

| Column | CHIRALCEL-ODH® (Cellulose tris(3,5-dimethylphenylcarbamate)) | yakhak.org |

| Mobile Phase | Cyclohexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA) | yakhak.org |

| Flow Rate | 1.0 mL/min | yakhak.org |

| Detection | UV at 254 nm | yakhak.org |

| Finding | Baseline separation of enantiomers achieved. | yakhak.org |

The successful development of such chiral HPLC methods is fundamental for quality control in asymmetric synthesis, enabling the accurate determination of the enantiomeric purity of this compound and its derivatives.

Theoretical and Computational Chemistry Studies on 2 Pyridin 3 Yl Ethanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied in chemistry and materials science to predict and analyze a variety of molecular properties.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the identification of the most likely reaction pathways, as well as the characterization of transition states—the high-energy intermediates that connect reactants and products. For pyridine (B92270) derivatives, DFT can be used to model various reactions, such as nucleophilic or electrophilic substitutions on the pyridine ring. By calculating the energies of reactants, products, and transition states, researchers can predict the feasibility and kinetics of a given reaction.

Thermochemical Analysis (e.g., Gibbs Free Energy Changes)

Thermochemical properties, such as enthalpy, entropy, and Gibbs free energy, can be calculated using DFT. These calculations are crucial for determining the spontaneity and equilibrium position of a chemical reaction. For instance, the Gibbs free energy change (ΔG) indicates whether a reaction will proceed spontaneously. In the context of pyridine derivatives, thermochemical analysis can help in understanding their stability and reactivity under different conditions. A study on novel furo[3,2-g]chromeno[2,3-b] researchgate.netirjweb.comthiazolo[5,4-e]pyridine-2,10(3H)-dione utilized DFT to analyze its thermodynamic properties. rsc.org

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamental to its chemical behavior. DFT provides detailed information about the distribution of electrons within a molecule. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.comnih.govresearchgate.net A smaller gap generally suggests higher reactivity. irjweb.comnih.gov For pyridine derivatives, HOMO-LUMO analysis can predict sites of electrophilic and nucleophilic attack. Several studies on various pyridine derivatives have employed DFT for this purpose. mdpi.comresearchgate.netresearchgate.netnih.gov

Table 1: Examples of HOMO-LUMO Energy Gaps for Pyridine Derivatives Calculated by DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 3-Bromo-2-hydroxypyridine (gas phase) | -6.880 | -1.475 | 5.405 | mdpi.com |

| 6-(3-Flourophenyl)-4-pyridine-methanol | - | - | 4.91 | researchgate.net |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

This table is for illustrative purposes and shows data for related pyridine compounds, not 2-(Pyridin-3-yl)ethanamine dihydrochloride (B599025).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution in a molecule. libretexts.org They are valuable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrostatic interactions. libretexts.orgresearchgate.net The MEP map shows regions of negative potential (electron-rich) and positive potential (electron-poor). For pyridine derivatives, the nitrogen atom typically corresponds to a region of negative electrostatic potential, making it a likely site for protonation or coordination to metal ions. The MEP can also highlight regions susceptible to nucleophilic or electrophilic attack. researchgate.netnih.govlibretexts.orgrsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes and interactions with their environment (e.g., solvent molecules). For a molecule like 2-(Pyridin-3-yl)ethanamine, MD simulations could be used to study its flexibility, how it interacts with water molecules, and its potential binding modes to a biological target. Studies on other complex molecules, including spiro-acridine derivatives and cyclic hexapeptides, have utilized MD simulations to understand their structural behavior and interactions. mdpi.commdpi.com

Advanced Quantum Chemical Studies

Beyond standard DFT calculations, more advanced quantum chemical methods can provide even higher accuracy, albeit at a greater computational cost. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to refine the understanding of molecular properties, particularly for systems where electron correlation effects are significant. While no specific advanced quantum chemical studies were found for 2-(Pyridin-3-yl)ethanamine dihydrochloride, these methods are generally applied to benchmark DFT results and to study complex phenomena like excited states and non-covalent interactions with high precision.

Molecular Docking Investigations (e.g., Ligand-Protein Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 2-(Pyridin-3-yl)ethanamine, might interact with a biological target, typically a protein.

While specific molecular docking studies solely focused on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally similar pyridine derivatives. Research on various pyridine-containing compounds consistently highlights the importance of the pyridine nitrogen and other functional groups in forming key interactions within protein binding sites. nih.govd-nb.infonih.gov

For instance, in studies of other pyridine derivatives, the pyridine nitrogen atom often acts as a hydrogen bond acceptor. nih.gov The ethylamine (B1201723) side chain of 2-(Pyridin-3-yl)ethanamine introduces a primary amine group, which can act as a hydrogen bond donor. cymitquimica.com The presence of both a hydrogen bond acceptor (the pyridine nitrogen) and a hydrogen bond donor (the amino group) allows for multiple points of interaction with a protein's active site. nih.govcymitquimica.com

Furthermore, the aromatic pyridine ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within the protein's binding pocket. The specific orientation and binding affinity would be highly dependent on the topology and chemical environment of the target protein's active site.

A hypothetical molecular docking scenario for 2-(Pyridin-3-yl)ethanamine could involve the interactions summarized in the table below.

Table 1: Potential Ligand-Protein Interactions of 2-(Pyridin-3-yl)ethanamine

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Ethylamine Group (NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Pyridine Ring (Protonated) | Cation-π Interaction | Phenylalanine, Tyrosine, Tryptophan |

It is important to note that the protonation state of both the pyridine ring and the ethylamine group, which is dependent on the pH of the environment, would significantly influence the nature of these interactions.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for optimizing the biological activity and physicochemical properties of a lead compound. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships. chemrevlett.com

For pyridine derivatives, SAR studies have revealed several key structural features that influence their biological activity. nih.gov The position and nature of substituents on the pyridine ring can dramatically alter a compound's potency and selectivity for a particular biological target. nih.gov For example, the introduction of different functional groups can modify the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity to a receptor. nih.gov

In the context of 2-(Pyridin-3-yl)ethanamine, SAR studies on analogous compounds suggest that:

The position of the ethylamine group on the pyridine ring is crucial. The 3-position, as in this compound, confers a specific spatial arrangement of the functional groups that will be recognized differently by a receptor compared to 2- or 4-substituted analogs.

Substitution on the pyridine ring could modulate the electronic density of the ring and its ability to participate in various interactions.

Table 2: Common Descriptors in QSAR Models of Pyridine Derivatives

| Descriptor Type | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, Partial Atomic Charges | Distribution of electrons, ability to form electrostatic interactions. |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule, influencing fit into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, affecting membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | The way atoms are connected within the molecule. |

These descriptors are used to build a mathematical equation that can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. chemrevlett.com

Computational Prediction of Molecular Properties relevant to Biological Activity (e.g., ADMET properties)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic and safety profile of a compound. semanticscholar.org In silico ADMET prediction models are widely used to filter out compounds with undesirable properties before they enter more resource-intensive testing phases. researchgate.netnih.gov

For 2-(Pyridin-3-yl)ethanamine, its physicochemical properties, such as its relatively low molecular weight and the presence of polar functional groups, suggest it is likely to have good aqueous solubility. nih.gov However, the pyridine ring and the ethylamine group can also be sites of metabolic modification.

Various computational tools and online servers can predict the ADMET properties of a molecule based on its structure. While the exact values can vary between different prediction algorithms, a general profile for 2-(Pyridin-3-yl)ethanamine can be estimated.

Table 3: Predicted ADMET Properties for 2-(Pyridin-3-yl)ethanamine (Illustrative)

| ADMET Property | Predicted Outcome | Rationale/Relevant Descriptors |

| Absorption | ||

| Human Intestinal Absorption | High | Low molecular weight, favorable LogP. |

| Caco-2 Permeability | Moderate to Low | Presence of polar groups may limit passive diffusion. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Polarity may hinder passage across the BBB. |

| Plasma Protein Binding | Low to Moderate | Small size and polarity suggest it may not bind extensively to plasma proteins. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isozymes. | Pyridine ring is a known feature in some CYP inhibitors. |

| Excretion | ||

| Renal (Kidney) Excretion | Likely primary route | Water-soluble compounds are often cleared by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Many amine-containing compounds have the potential for hERG interaction. |

| Mutagenicity (Ames test) | Low Probability | No obvious structural alerts for mutagenicity. |

Note: The values in this table are illustrative and based on general predictions for compounds with similar structural features. Actual experimental values may differ.

These in silico predictions provide a valuable initial assessment of the drug-likeness of 2-(Pyridin-3-yl)ethanamine and can guide further experimental investigation. semanticscholar.org

Advanced Research Applications in Medicinal and Biochemical Chemistry

Exploration as a Precursor or Building Block in Pharmaceutical Research Programs

2-(Pyridin-3-yl)ethanamine dihydrochloride (B599025) serves as a crucial intermediate in organic synthesis, providing a scaffold for the creation of novel nitrogen-containing compounds with potential pharmacological activities. biosynce.com Its reactive primary amine and the pyridine (B92270) nucleus allow for a variety of chemical modifications, making it a versatile tool for medicinal chemists. The compound's ability to form covalent bonds with various electrophilic reagents facilitates its incorporation into more complex molecular architectures. biosynce.com

This adaptability has led to its use in the development of compounds with potential applications as antifungal and antibacterial agents. biosynce.com The pyridine moiety is a well-established pharmacophore in drug discovery, known to enhance water solubility and participate in crucial binding interactions with biological targets. The incorporation of 2-(Pyridin-3-yl)ethanamine dihydrochloride into drug discovery programs leverages these favorable properties to generate new chemical entities with desired biological profiles.

Investigation of Interactions with Biological Receptors and Enzyme Systems

The exploration of derivatives synthesized from this compound has extended to their interactions with various biological receptors and enzymes, revealing a broad spectrum of potential therapeutic targets.

Receptor Binding Studies

While specific receptor binding studies for compounds directly derived from this compound are not extensively detailed in publicly available literature, the structural motifs present in its derivatives suggest potential interactions with a range of receptors. The pyridine ring is a common feature in many biologically active molecules, and its presence can influence receptor affinity and selectivity. Further research is warranted to fully elucidate the receptor binding profiles of compounds synthesized using this precursor.

Enzyme/Kinase Inhibition Research (e.g., RET Inhibitors, Lipase (B570770) Inhibitors)

A significant area of investigation for derivatives of 2-(pyridin-3-yl)ethanamine involves their potential as enzyme inhibitors.

RET Inhibitors: A patent has been filed for 2-(pyridin-3-yl)-pyrimidine derivatives that act as inhibitors of the RET (Rearranged during Transfection) kinase. google.com RET is a receptor tyrosine kinase, and its aberrant activation is implicated in the development of certain types of cancer. The patent suggests that compounds containing the 2-(pyridin-3-yl)pyrimidine (B13475178) scaffold, which could potentially be synthesized from 2-(pyridin-3-yl)ethanamine, exhibit inhibitory activity against RET.

Lipase Inhibitors: While direct synthesis of lipase inhibitors from this compound is not explicitly documented, the general class of pyridine derivatives has been explored for this purpose. The inhibition of lipases, particularly pancreatic lipase, is a therapeutic strategy for the management of obesity.

Modulation of Neurotransmitter Systems and Neurological Targets (e.g., Central Nervous System effects, GABAA receptor, Serotonin (B10506) Transporter)

The structural similarity of 2-(pyridin-3-yl)ethanamine to endogenous neurotransmitters has prompted research into its derivatives as modulators of neurological targets.

Central Nervous System Effects: The pyridine ring is a key component of many centrally acting drugs. Its ability to cross the blood-brain barrier and interact with CNS targets makes derivatives of 2-(pyridin-3-yl)ethanamine attractive candidates for neurological drug discovery.

GABAA Receptor: The GABAergic system, particularly the GABAA receptor, is a major target for drugs that treat anxiety, insomnia, and epilepsy. While a direct link is yet to be firmly established, the structural elements of 2-(pyridin-3-yl)ethanamine derivatives could potentially interact with the GABAA receptor complex.

Serotonin Transporter: The serotonin transporter (SERT) is a critical protein in the regulation of serotonin levels in the brain and is the primary target for many antidepressant medications. The ethylamine (B1201723) side chain of 2-(pyridin-3-yl)ethanamine is a common feature in many SERT ligands, suggesting that its derivatives could be explored for their potential to modulate SERT activity.

Histamine (B1213489) Receptor Interactions (e.g., H1 subtype selectivity)

The structural relationship of 2-(pyridin-3-yl)ethanamine to histamine has led to investigations into the histamine receptor activity of its analogs. Doxylamine (B195884), a first-generation antihistamine, contains a substituted pyridin-2-ylethoxy)ethan-1-amine core, highlighting the relevance of this scaffold in targeting the histamine H1 receptor. wikipedia.org While doxylamine itself is not a direct derivative, it underscores the potential for this class of compounds to exhibit H1 antagonist activity.

Research into Potential Biological Activities (In Vitro Studies)

In vitro studies have begun to reveal the biological activities of compounds synthesized using 2-(pyridin-3-yl)ethanamine as a starting material. For instance, a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives has been synthesized and evaluated for their antibacterial properties. nih.gov

Table 1: In Vitro Antibacterial Activity of 3-(Pyridin-3-yl)-2-Oxazolidinone Derivatives

| Compound | Organism 1 | Organism 2 | Organism 3 |

| Derivative A | MIC: X µg/mL | MIC: Y µg/mL | MIC: Z µg/mL |

| Derivative B | MIC: A µg/mL | MIC: B µg/mL | MIC: C µg/mL |

| Derivative C | MIC: D µg/mL | MIC: E µg/mL | MIC: F µg/mL |

| This table is a representative example based on the potential for such data, as specific MIC values for a broad range of organisms were not available in the provided search results. |

These preliminary findings suggest that this compound is a promising scaffold for the development of new antibacterial agents. Further in vitro studies are essential to fully characterize the spectrum of biological activities of its derivatives and to identify lead compounds for further development.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiparasitic)

The pyridine nucleus is a key component in a multitude of compounds investigated for their ability to combat microbial infections. Research into derivatives of 2-(pyridin-3-yl)ethanamine and other pyridine-containing structures has revealed a wide spectrum of antimicrobial activities.

Antibacterial Activity:

Derivatives of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridines have been synthesized and evaluated for their antibacterial properties. Many of these compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov In one study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial activity, comparable to the antibiotic linezolid, against several Gram-positive bacteria. nih.gov Specifically, compounds with certain substitutions on the pyridine and oxazolidinone rings exhibited significant inhibitory effects against S. aureus, S. pneumoniae, E. faecalis, B. subtilis, and S. xylosus. nih.gov

Furthermore, pyridine-based chalcones and pyrazolines have been synthesized and tested for their antibacterial effects. One chalcone (B49325) derivative, in particular, was found to be highly active against methicillin-resistant Staphylococcus aureus (MRSA), while a pyrazoline derivative showed notable activity against Neisseria gonorrhoeae.

Antifungal Activity:

The antifungal potential of pyridine derivatives is also an area of active investigation. For instance, certain 2-(pyridin-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated good antifungal activity against Candida albicans. nih.gov Pyridine-containing compounds have been incorporated into polyurethane coatings to create antifungal surfaces. rsc.org The unique structural features of 2-(pyridin-3-yl)ethanamine make it a valuable precursor in the synthesis of potential antifungal drugs. researchgate.net

Antiparasitic Activity: